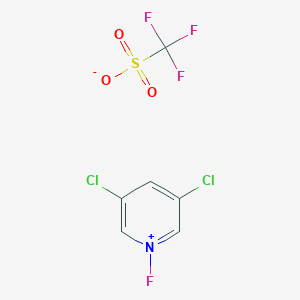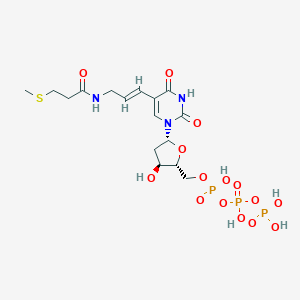![molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5](/img/structure/B12169.png)
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyridoindole core with bromine atoms at positions 5 and 7 and a hydroxyl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The hydroxyl group can be introduced through a subsequent hydroxylation step using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol for methoxy substitution or sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-one.
Reduction: Formation of 9H-pyrido[3,4-b]indol-6-ol.
Substitution: Formation of 5,7-dimethoxy-9H-pyrido[3,4-b]indol-6-ol or 5,7-diazido-9H-pyrido[3,4-b]indol-6-ol.
Wissenschaftliche Forschungsanwendungen
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The bromine atoms and hydroxyl group may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-β-carboline: Similar structure but lacks bromine atoms.
6-hydroxynorharman: Another indole derivative with a hydroxyl group but different substitution pattern.
Uniqueness
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is unique due to the presence of bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a hydroxyl group makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
101927-49-5 |
|---|---|
Molekularformel |
C11H6Br2N2O |
Molekulargewicht |
341.99 g/mol |
IUPAC-Name |
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
InChI-Schlüssel |
UNIUKKWPGRGSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
Kanonische SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
| 101927-49-5 | |
Synonyme |
7-bromoeudistomine D bromo-eudistomin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)

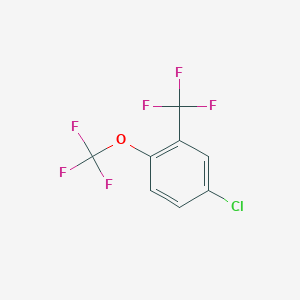


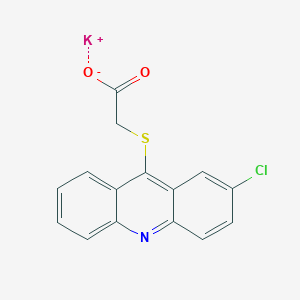
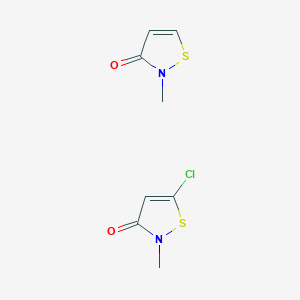
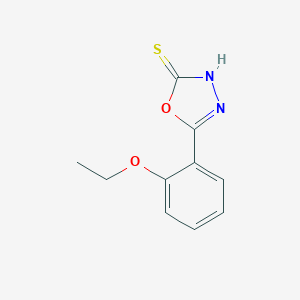
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
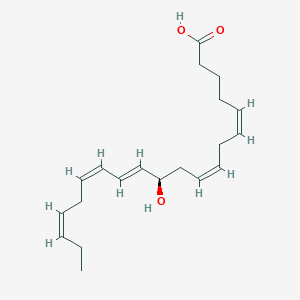
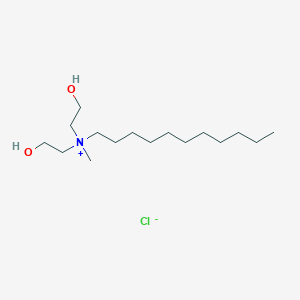
![[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate](/img/structure/B12114.png)
